- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol, Chemical Science, 2023, 14(31), 8315-8320

Cas no 932-31-0 (2-Tolylmagnesium Bromide)

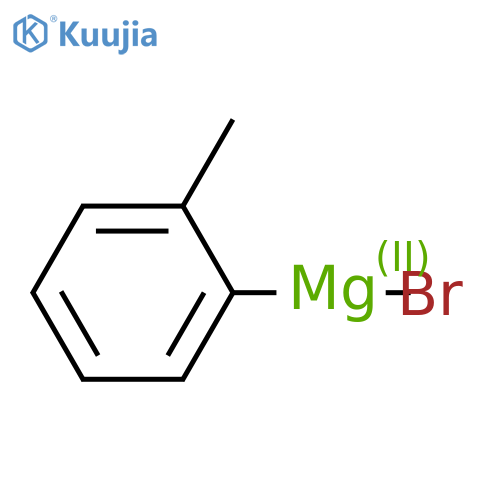

2-Tolylmagnesium Bromide structure

Nombre del producto:2-Tolylmagnesium Bromide

Número CAS:932-31-0

MF:C7H7BrMg

Megavatios:195.339481592178

MDL:MFCD00010350

CID:808033

PubChem ID:24858005

2-Tolylmagnesium Bromide Propiedades químicas y físicas

Nombre e identificación

-

- Magnesium,bromo(2-methylphenyl)-

- (O)-Tolylmagnesium bromide solution

- magnesium,methylbenzene,bromide

- O-TOLYLMAGNESIUM BROMIDE

- O-TOLYLMAGNESIUM BROMIDE 1M THF

- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal

- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle

- 2.0 M solution in diethyl ether ,MkSeal

- 2-Methylphenylmagnesium bromide

- 2-TOLYL MAGNESIUM BROMIDE

- o-TolylMagnesiuM broMide solution

- -Tolylmagnesium bromide solution

- Bromo-o-tolylmagnesium

- 2-Tolylmagnesium bromide

- bromo(2-methylphenyl)magnesium

- o-Methylphenylmagnesium bromide

- o-tolyl magnesium bromide

- C7H7BrMg

- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)

- tolylmagnesium bromide

- o-Tolylmagnesiumbromid

- toluylmagnesium bromide

- bromo(o-tolyl)magnesium

- o-tolyl-magnesiumbromide

- 2-toluylmagnesium bromide

- o-toluyl magnesium bromid

- Bromo(2-methylphenyl)magnesium (ACI)

- Magnesium, bromo-o-tolyl- (7CI, 8CI)

- o-Tolylmagnesium bromide (6CI)

- Ortho-methylphenylmagnesium bromide

- 2-Tolylmagnesium Bromide

-

- MDL: MFCD00010350

- Renchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1

- Clave inchi: DVXDIGKNJYSMFM-UHFFFAOYSA-M

- Sonrisas: Br[Mg]C1C(C)=CC=CC=1

Atributos calculados

- Calidad precisa: 193.95800

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 145

- Recuento de unidades de unión covalente: 3

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 0

- Xlogp3: nothing

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.013 g/mL at 25 °C

- Punto de inflamación: −40 °F

- PSA: 0.00000

- Logp: 2.64080

- Disolución: Not determined

- Sensibilidad: Sensitive to moisture and air

2-Tolylmagnesium Bromide Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H225,H302,H314,H335,H371,H372

- Declaración de advertencia: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501

- Número de transporte de mercancías peligrosas:UN 3399 4.3/PG 1

- Código de categoría de peligro: R12;R14;R34;R40;R20/21/22

- Instrucciones de Seguridad: S16; S26; S33; S36/37/39; S45

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R12

- Nivel de peligro:3/8

- Grupo de embalaje:II

2-Tolylmagnesium Bromide Datos Aduaneros

- Código HS:2931900090

- Datos Aduaneros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-Tolylmagnesium Bromide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥553 | 2024-05-20 | |

| TRC | T536760-1g |

2-Tolylmagnesium Bromide |

932-31-0 | 1g |

45.00 | 2021-07-16 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥460.90 | 2023-09-01 | |

| abcr | AB142696-100 g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100 g |

€163.60 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |

o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |

932-31-0 | 100g |

¥460.00 | 2024-04-15 | ||

| abcr | AB142696-100g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100g |

€157.20 | 2025-02-13 | |

| A2B Chem LLC | AI66185-100g |

o-Tolylmagnesium bromide solution |

932-31-0 | 100g |

$84.00 | 2024-05-20 | ||

| A2B Chem LLC | AI66185-100ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 100ml |

$230.00 | 2024-07-18 | ||

| A2B Chem LLC | AI66185-500ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 500ml |

$536.00 | 2024-07-18 | ||

| TRC | T536760-25g |

2-Tolylmagnesium Bromide |

932-31-0 | 25g |

140.00 | 2021-07-16 |

2-Tolylmagnesium Bromide Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

Referencia

- Pushing steric limits in osmium(IV) tetraaryl complexes, Dalton Transactions, 2022, 51(27), 10558-10570

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled

Referencia

- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetate, Chemical Communications (Cambridge, 2022, 58(44), 6433-6436

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

Referencia

- An improved route to osmium(IV) tetraaryl complexes, ChemRxiv, 2020, 1, 1-11

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt

Referencia

- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation, Organic Letters, 2023, 25(5), 750-755

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h

Referencia

- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactions, Organic Chemistry Frontiers, 2022, 9(15), 4164-4170

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

Referencia

- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxides, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt

Referencia

- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole, Chemistry - A European Journal, 2010, 16(16), 4725-4728

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C

Referencia

- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane, Angewandte Chemie, 2017, 56(41), 12774-12777

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt

Referencia

- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxide, Journal of Organic Chemistry, 2023, 88(6), 3822-3829

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C

Referencia

- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation, Angewandte Chemie, 2023, 62(28),

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt

Referencia

- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon Atom, ACS Catalysis, 2022, 12(19), 12310-12314

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux

Referencia

- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy, Nature Communications, 2023, 14(1),

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C

Referencia

- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C

Referencia

- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation, Organic Letters, 2023, 25(20), 3644-3648

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Referencia

- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide, Organic Letters, 2023, 25(14), 2537-2542

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referencia

- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable Compositions, ACS Catalysis, 2022, 12(23), 14629-14636

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux

Referencia

- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water, Organic Letters, 2022, 24(28), 5029-5033

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux

Referencia

- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

Referencia

- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an Oxidant, Synthesis, 2023, 55(5), 765-772

2-Tolylmagnesium Bromide Preparation Products

2-Tolylmagnesium Bromide Literatura relevante

-

1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169

-

Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558

-

Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972

-

4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850

-

5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442

932-31-0 (2-Tolylmagnesium Bromide) Productos relacionados

- 2227718-56-9((2R)-1-(2,5-dimethylthiophen-3-yl)propan-2-ol)

- 61698-07-5(3-(2-bromophenyl)propanenitrile)

- 2167814-22-2(3-chloro-5-fluorophenyl chloroformate)

- 1203148-69-9(4-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyloxane-4-carboxamide)

- 2060060-81-1(3-Thiophenecarboxylic acid, 5-(aminomethyl)-2-(methoxymethyl)-)

- 1568378-09-5((1S)-1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine)

- 2137998-80-0(7-(aminomethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 1974-19-2(N2-(furan-2-yl)methyl-5-nitropyrimidine-2,4-diamine)

- 1807217-09-9(Benzenesulfonamide, 5-chloro-2,3-difluoro-)

- 921797-15-1(2-methanesulfonyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote